molecular formula C8H14O2 B13455224 {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol

{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol

Cat. No.: B13455224
M. Wt: 142.20 g/mol
InChI Key: OUTGNTZSLJTBIR-UHFFFAOYSA-N
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Description

{4-Methyl-7-oxabicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

The synthesis of {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched derivatives. Industrial production methods often involve the use of acid-promoted dehydration reactions .

Chemical Reactions Analysis

{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein phosphatases by reversible phosphorylation of serine and threonine residues, which modulates cellular transduction events such as T-cell activation and cell proliferation .

Comparison with Similar Compounds

{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl)methanol

InChI

InChI=1S/C8H14O2/c1-7-2-4-8(6-9,10-7)5-3-7/h9H,2-6H2,1H3

InChI Key

OUTGNTZSLJTBIR-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(CC2)CO

Origin of Product

United States

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